molecular formula C10H14F3NO2 B2635618 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1389931-96-7

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2635618
CAS No.: 1389931-96-7
M. Wt: 237.222
InChI Key: BSBUXCVCQBMPOY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol typically involves starting from readily available precursors. One efficient synthetic route begins with 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols upon treatment with TMSCF3 and a fluoride source . Another method involves the use of Bu3SnH to deoxygenate the dicarboxylate system, followed by decarboxylation to yield the desired compound . These methods are scalable and can be adapted for industrial production.

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with molecular targets through its trifluoromethyl and pyrrolidin-3-ol moieties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclobutyl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c11-10(12,13)9(16)4-5-14(6-9)8(15)7-2-1-3-7/h7,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBUXCVCQBMPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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